

Odiparcil: A Technical Overview of a Novel Glycosaminoglycan Clearance Therapy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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This document provides a comprehensive technical overview of **odiparcil**, an investigational oral small molecule therapy designed to address the underlying pathology of certain Mucopolysaccharidoses (MPS) by promoting the clearance of accumulated glycosaminoglycans (GAGs).

Introduction: The Challenge of Mucopolysaccharidoses

Mucopolysaccharidoses are a group of rare, progressive lysosomal storage diseases, each caused by a deficiency in a specific enzyme required for the degradation of GAGs.[1][2] This enzymatic defect leads to the pathological accumulation of GAGs within lysosomes, disrupting normal cellular function and resulting in multisystemic clinical manifestations, severely affecting bones, connective tissues, and various organs.[2][3] Current standard-of-care, such as enzyme replacement therapy (ERT), has limitations, including poor penetration into certain tissues like bone, cartilage, cornea, and heart valves.[2][3][4] **Odiparcil** represents a novel therapeutic strategy aimed at circumventing the deficient enzymatic pathway by reducing the synthesis of GAGs destined for lysosomal storage.

Mechanism of Action: A Substrate-Reduction Approach

Odiparcil (4-methyl-2-oxo-2H-1-benzopyran-7-yl-5-thio- β -D-xylopyranoside) is a β -D-xyloside derivative that functions as a substrate for galactosyltransferase I (GT1), an enzyme that initiates the synthesis of GAG chains.[5] In the normal GAG biosynthesis pathway, a xylose sugar is attached to a serine residue on a core protein, which serves as the primer for GAG chain elongation. **Odiparcil** acts as a soluble, alternative primer. By competing with the natural core proteins, it diverts the synthesis of GAGs—specifically chondroitin sulfate (CS) and dermatan sulfate (DS)—away from proteoglycan formation.[4][5] This process results in the creation of soluble, **odiparcil**-bound GAGs that are not stored in lysosomes but are instead secreted from the cell and readily excreted in the urine.[4][6] This mechanism effectively reduces the intracellular GAG burden.[3][7]

Figure 1: **Odiparcil's** Mechanism of Action. **Odiparcil** serves as a decoy substrate for GAG synthesis, leading to excretable GAGs.

Preclinical Evidence

The therapeutic potential of **odiparcil** has been evaluated in both in vitro and in vivo models, demonstrating its efficacy in reducing GAG accumulation.[3]

Studies using skin fibroblasts from MPS VI patients showed that **odiparcil** effectively reduces the intracellular accumulation of chondroitin sulfate.[2][3] In bovine aortic endothelial cells, **odiparcil** stimulated the secretion of sulfated GAGs into the culture media, primarily of the CS/DS type.[2][3]

Parameter	Cell Type	Result	Reference
Intracellular CS Reduction	MPS VI Patient Fibroblasts	EC50 in the range of 1 μ M	[2][3]
GAG Secretion Stimulation	Bovine Aortic Endothelial Cells	10.7-fold increase over baseline at 3 μ M odiparcil	[3]
Secreted GAG Composition	Bovine Aortic Endothelial Cells	At 10 μ M: ~73.5% Chondroitin/Dermatan Sulfate, ~19.5% Heparan Sulfate	[3]

Table 1: Summary of Quantitative *In Vitro* Data for **Odiparcil**.

Chronic oral administration of **odiparcil** in an Arylsulfatase B deficient (Arsb-) mouse model, which mimics MPS VI, led to a significant reduction of GAG storage in key tissues and an increase in urinary GAG excretion.[2][3] The therapeutic effects were observed in models of both early and established disease.[3][8]

Parameter	Model	Dosing	Key Findings	Reference
Tissue GAG Reduction	Arsb- Mice	1.5 g/kg and 4.5 g/kg of diet	Significantly reduced GAG accumulation in liver and kidney.	[3][7]
Cartilage Pathology	Arsb- Mice	1.5 g/kg and 4.5 g/kg of diet	Diminished pathological cartilage thickening in trachea and femoral growth plates.	[2][3]
Leukocyte Granules	Arsb- Mice	1.5 g/kg and 4.5 g/kg of diet	Reduced accumulation of granules in leukocytes.	[3]
Pharmacodynamics	Arsb- Mice	1.5 g/kg and 4.5 g/kg of diet	Consistently stimulated urinary excretion of sulfated GAGs.	[3][8]
Biodistribution	Wild Type Rats	Oral administration	Achieved μ M concentrations in disease-relevant tissues (bone, cartilage, heart, cornea).	[2][3][4]

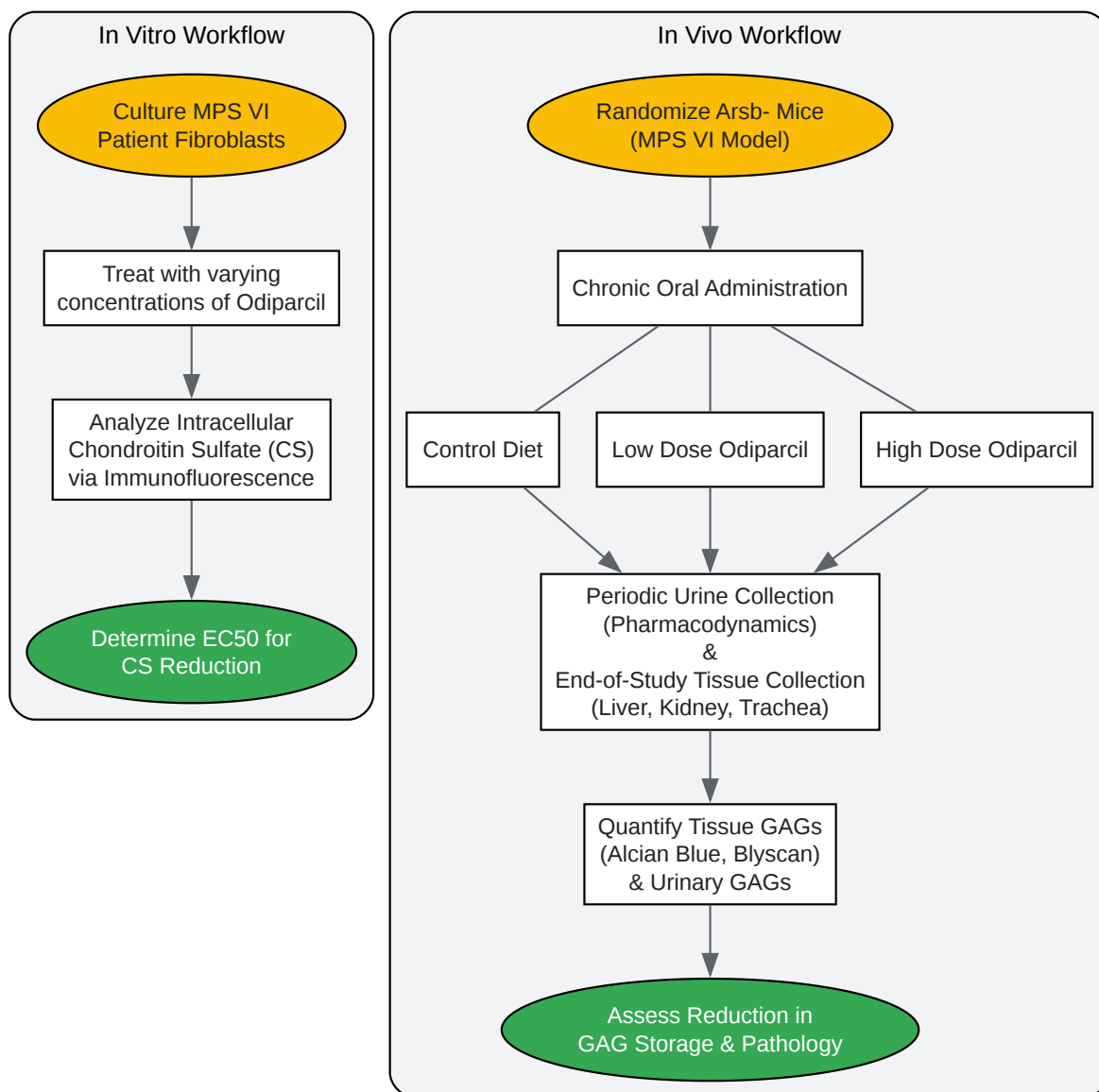
Table 2: Summary of Key *In Vivo* Findings for **Odiparcil**.

In Vitro Efficacy in MPS VI Fibroblasts:

- Cell Culture: Primary skin fibroblasts from MPS VI donors were cultured.
- Treatment: **Odiparcil** was applied to both growing (pre-confluent) and confluent cells.
- Analysis: Intracellular chondroitin sulfate levels were detected and quantified using the [CS-56] antibody. The half-maximal effective concentration (EC50) was determined.[3]

In Vivo Efficacy in Arsb- Mouse Model:

- Animal Model: Arylsulfatase B deficient (Arseb-) mice, a model for MPS VI, were used alongside wild-type (WT) littermates.[3]
- Study Arms: Animals were randomized into three groups: a control group (standard diet) and two treatment groups receiving **odiparcil**-mixed diets (1.5 g/kg and 4.5 g/kg).[3]
- Urine Collection: Animals were placed in metabolic cages for 24-hour urine collection to measure GAG levels, which serves as a pharmacodynamic marker.[3]
- Tissue Analysis: At the end of the study (e.g., 6 months), animals were euthanized, and tissues such as the liver and kidney were collected. GAG accumulation was assessed via Alcian Blue staining and the Blyscan GAG assay.[3][7]



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Figure 2: Preclinical Experimental Workflow for **Odiparcil** Evaluation.

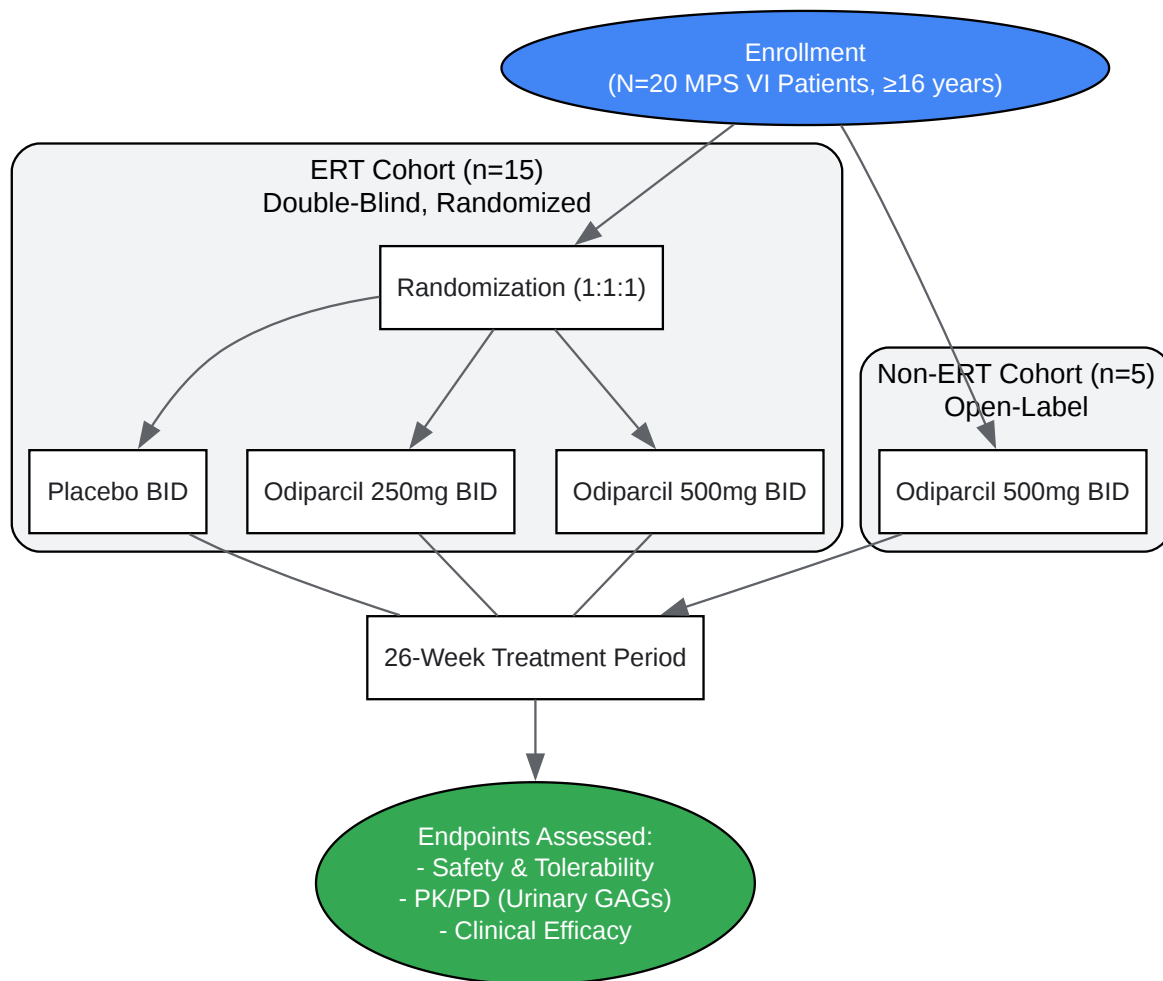
Clinical Study: Phase IIa (iMProveS)

The "iMProveS" study was a Phase IIa trial designed to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of **odiparcil** in adult patients with MPS VI.[1][9]

The 26-week, multicenter study enrolled 20 patients (≥ 16 years old) with advanced MPS VI into two main cohorts.[1][10]

- ERT Cohort (n=15): Patients already receiving stable ERT were randomized 1:1:1 in a double-blind fashion to receive placebo, **odiparcil** 250 mg twice daily (BID), or **odiparcil** 500 mg BID, in addition to their ERT.[1][9]
- Non-ERT Cohort (n=5): ERT-naïve patients or those who had discontinued ERT received open-label **odiparcil** at 500 mg BID.[1][9]

The primary objective was to assess safety and efficacy to inform dose selection for future studies.[6]



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Figure 3: Phase IIa iMProveS Clinical Trial Design.

Odiparcil demonstrated a good safety and tolerability profile.[1] The majority of adverse events were mild to moderate.[10]

Category	Finding	Reference
Pharmacodynamics	A linear, dose-dependent increase in total urinary GAGs (uGAGs), chondroitin sulfate, and dermatan sulfate concentrations was observed.	[1][10]
Pharmacokinetics	The PK profile was consistent with previous studies and was not impacted by concomitant ERT.	[10]
Clinical Efficacy	Individual analyses showed more improvements in the odiparcil groups compared to placebo in areas of pain, corneal clouding, and cardiac, vascular, and respiratory functions.	[1][8]
Safety	Good overall safety and tolerability profile.	[1]

Table 3: Summary of Phase IIa iMProveS Study Results.

Conclusion and Future Directions

Odiparcil presents a promising, orally available GAG clearance therapy for MPS disorders characterized by CS and DS accumulation, such as MPS VI. Its novel mechanism of action, which reduces the production of storable GAGs, is complementary to existing treatments like ERT. Preclinical data robustly support its ability to reduce GAG load in cells and tissues, including those poorly reached by ERT.[3][4] The Phase IIa clinical trial confirmed its mechanism of action in humans through a dose-dependent increase in urinary GAGs and showed a favorable safety profile with early signals of clinical benefit.[1][10] These findings support the continued clinical development of **odiparcil**, including planned studies in pediatric MPS VI patients, as a potential new treatment to address the high unmet medical need in this patient population.[4][11]

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- To cite this document: BenchChem. [Odiparcil: A Technical Overview of a Novel Glycosaminoglycan Clearance Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677181#odiparcil-s-potential-as-a-gag-clearance-therapy]

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